1-Chloro-2-(octyloxy)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

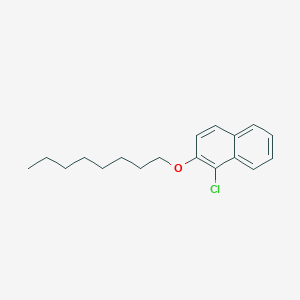

1-Chloro-2-(octyloxy)naphthalene is a chemical compound with the molecular formula C18H23ClO . It has an average mass of 290.828 Da and a monoisotopic mass of 290.143738 Da .

Synthesis Analysis

The synthesis of compounds similar to 1-Chloro-2-(octyloxy)naphthalene has been reported in the literature. For instance, the synthesis of 5-isocyanonaphthalene-1-ol (ICOL), a novel fluorophore, and its octyloxy derivative, 5-isocyano-1-(octyloxy)naphthalene (ICON), has been described . The synthesis involved various solvatochromic methods, such as Lippert–Mataga and Bilot–Kawski, along with time-dependent density functional theory (TD-DFT) and time-resolved emission spectroscopy (TRES) .Molecular Structure Analysis

The molecular structure of 1-Chloro-2-(octyloxy)naphthalene consists of 18 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Applications De Recherche Scientifique

Organic Thin-Film Transistors

1-Chloro-2-(octyloxy)naphthalene, as a chlorinated naphthalene derivative, may be relevant to the development of high-performance, air-stable n-type organic thin-film transistors (OTFTs). Core-chlorinated naphthalene tetracarboxylic diimides (NDIs) with fluoroalkyl chains, while not exactly 1-Chloro-2-(octyloxy)naphthalene, have shown significant potential in OTFTs due to their excellent field-effect mobilities, minimal hysteresis, and high on–off ratios in air. These NDIs exhibit a herringbone structure conducive to high charge-transport behavior, indicating the importance of chlorinated naphthalenes in flexible electronics (J. H. Oh et al., 2010).

Biodegradation of Hydrocarbons

The potential of using microorganisms for the biodegradation of various hydrocarbons, including naphthalene derivatives, is a promising area of research. Penicillium sp. CHY-2, a filamentous fungus, has shown capability in degrading aliphatic and aromatic hydrocarbons such as naphthalene. While this research does not directly involve 1-Chloro-2-(octyloxy)naphthalene, it underscores the biodegradation potential of naphthalene derivatives and their relevance in treating hydrocarbon-contaminated sites (M. Govarthanan et al., 2017).

Environmental Pollution and Remediation

The study of polychlorinated naphthalenes (PCNs) in stack gas emissions from waste incinerators includes compounds related to 1-Chloro-2-(octyloxy)naphthalene. These studies are crucial for understanding the environmental impact of chlorinated naphthalenes and developing strategies for pollution control and remediation. The investigation of PCNs in incinerators handling various types of waste has revealed significant emissions, providing a basis for assessing and managing the environmental risk associated with these compounds (Jicheng Hu et al., 2013).

Green Chemistry and Chemical Synthesis

The synthesis of naphthidines, which may be related to the chemical behavior of 1-Chloro-2-(octyloxy)naphthalene, demonstrates the potential of chlorinated naphthalene derivatives in green chemistry and novel chemical syntheses. Naphthidines are synthesized through a process that involves nickel-catalyzed amination followed by oxidative homocoupling, showcasing the versatility of naphthalene derivatives in producing compounds with significant electronic and magnetic properties (Christophe Desmarets et al., 2006).

Mécanisme D'action

The mechanism of action of naphthalene derivatives can vary depending on the specific compound and its functional groups. For example, fluorescent probes that exhibit solvatochromic or excited-state proton-transfer (ESPT) properties are essential tools for studying complex biological or chemical systems .

Orientations Futures

Future research could explore the properties and potential applications of 1-Chloro-2-(octyloxy)naphthalene and similar compounds. For instance, fluorescent probes that exhibit solvatochromic or excited-state proton-transfer (ESPT) properties could be used to study complex biological or chemical systems .

Propriétés

IUPAC Name |

1-chloro-2-octoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClO/c1-2-3-4-5-6-9-14-20-17-13-12-15-10-7-8-11-16(15)18(17)19/h7-8,10-13H,2-6,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULRWTCZWDFYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C2=CC=CC=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(octyloxy)naphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

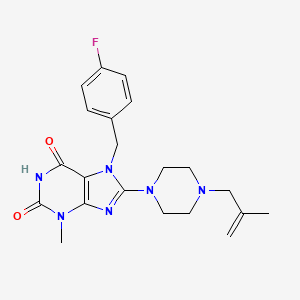

![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

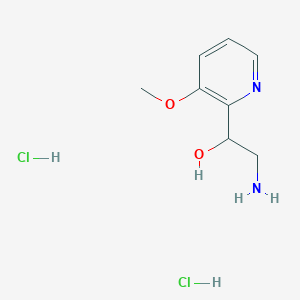

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)

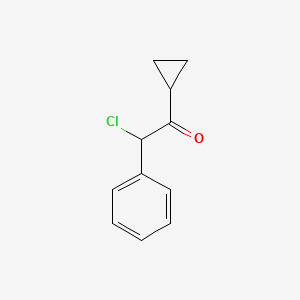

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)

![methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2939359.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)